molecular formula C20H18Cl3FN4O B2405091 (2,4-dichlorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189470-64-1

(2,4-dichlorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2405091
CAS No.: 1189470-64-1
M. Wt: 455.74
InChI Key: CRJDCPBMTWVDCM-UHFFFAOYSA-N
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Description

The compound “(2,4-dichlorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a halogenated arylpiperazine derivative with a complex heterocyclic architecture. Its structure integrates a 2,4-dichlorophenyl group, a piperazine ring, and a 2-fluorophenyl-substituted imidazole moiety, all linked via a methanone bridge. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2FN4O.ClH/c21-14-5-6-15(16(22)13-14)19(28)25-9-11-26(12-10-25)20-24-7-8-27(20)18-4-2-1-3-17(18)23;/h1-8,13H,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJDCPBMTWVDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=C(C=C(C=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dichlorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, with a molecular formula of C20H18Cl3FN4O and a molecular weight of 455.74, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl group, a piperazine moiety, and an imidazole derivative. Its chemical structure can be represented as follows:

IUPAC Name (2,4dichlorophenyl)[4[1(2fluorophenyl)imidazol2yl]piperazin1yl]methanone;hydrochloride\text{IUPAC Name }(2,4-dichlorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride

This structural composition suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related compounds containing the imidazole ring. For instance, 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one has been identified as a potent antibacterial agent, suggesting that similar structural motifs in our compound may confer similar activities . The mechanism of action is hypothesized to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

CompoundActivityTarget Organism
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-onePotent antibacterialVarious Gram-positive and Gram-negative bacteria
This compoundPotentially antibacterialTo be determined

Receptor Interactions

The imidazole moiety in the compound is known for its ability to interact with various receptors. Studies on similar compounds have shown that they can act as positive allosteric modulators (PAMs) for GABA-A receptors . This interaction could provide insights into the compound's neuropharmacological effects.

The proposed mechanism involves binding to the α1/γ2 interface of the GABA-A receptor, enhancing receptor activity without directly activating it. This modulation can lead to increased inhibitory neurotransmission in the central nervous system.

Case Studies

A recent study investigated the synthesis and biological evaluation of imidazole derivatives similar to our compound. These derivatives demonstrated significant activity against specific cancer cell lines and showed promise as therapeutic agents for neurodegenerative diseases due to their receptor-modulating capabilities .

Table 2: Case Study Results

StudyCompoundBiological ActivityNotes
Imidazole DerivativeCytotoxicity against cancer cell linesShowed IC50 values lower than standard treatments
GABA-A PAMsEnhanced receptor activityImproved metabolic stability observed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a small molecule inhibitor targeting specific biological pathways. For instance, its structural components may allow it to interact effectively with proteins involved in disease processes.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The imidazole and piperazine groups are known to enhance the interaction with biological targets, potentially leading to the development of new cancer therapeutics. In particular, studies have shown that imidazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting that this compound could be evaluated for similar effects .

Antiviral Properties

Recent investigations into the compound's antiviral capabilities have highlighted its potential against viruses such as SARS-CoV-2. The compound's ability to inhibit the main protease (Mpro) of SARS-CoV-2 has been reported, making it a candidate for further exploration in antiviral drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (2,4-dichlorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is crucial for optimizing its pharmacological properties. The presence of halogen substituents (such as chlorine and fluorine) on the phenyl rings significantly influences the compound's biological activity.

Optimization of Efficacy

Studies demonstrate that modifications to the halogen substituents can enhance binding affinity and selectivity towards target receptors or enzymes. For example, substitution patterns on the aromatic rings can lead to improved potency and reduced toxicity .

Synthesis and Characterization

The synthesis of this compound has been achieved through various chemical pathways involving multi-step reactions that ensure high purity and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structural integrity of synthesized compounds .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of structurally related compounds, it was found that derivatives containing imidazole rings exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like doxorubicin. This suggests that this compound may also possess similar or superior activity .

Case Study: Antiviral Efficacy

Another study focused on the antiviral efficacy of imidazole derivatives against RNA viruses demonstrated that certain modifications led to significant inhibition of viral replication in vitro. The findings support further investigation into the antiviral potential of this compound as a therapeutic agent against emerging viral infections .

Data Table: Summary of Research Findings

Application AreaObserved EffectsReference
Anticancer ActivityEnhanced cytotoxicity against cancer cell lines
Antiviral PropertiesInhibition of SARS-CoV-2 Mpro
Structure OptimizationImproved binding affinity with halogen substituents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of bioactive molecules, particularly those containing piperazine, aryl halides, and imidazole rings. Below is a comparative analysis of its key features against related compounds:

Compound Key Structural Features Molecular Weight (g/mol) LogP Reported Bioactivity
Target Compound 2,4-dichlorophenyl, 2-fluorophenyl-imidazole, piperazine, methanone hydrochloride ~480 (estimated) ~3.8 Limited data; hypothesized antifungal/CNS activity based on analogs
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole (4) Chlorophenyl, fluorophenyl, thiazole, triazole 592.11 ~4.2 Antifungal (Candida spp.), crystallinity enhances stability
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole (5) Fluorophenyl, thiazole, triazole 576.10 ~3.9 Moderate antifungal activity; planar conformation improves membrane penetration
1-Acetyl-4-(4-((2-(2,4-dichlorophenyl)-imidazolylmethyl)dioxolanyl)phenyl)piperazine (65277-42-1) Dichlorophenyl, imidazole, dioxolane, acetylpiperazine 531.34 ~4.5 Antifungal (CYP51 inhibition), broad-spectrum activity
Ketoconazole Dichlorophenyl, imidazole, piperazine 531.43 4.3 Antifungal (CYP51 inhibitor), hepatotoxic at high doses

Key Findings

Structural Flexibility vs. Planarity: The target compound’s non-planar conformation (due to perpendicular fluorophenyl orientation) may reduce crystallinity compared to isostructural analogs like compounds 4 and 5, which exhibit planar configurations . This could influence solubility and pharmacokinetics.

Halogenation Effects: The 2,4-dichlorophenyl group enhances lipophilicity (LogP ~3.8) relative to mono-halogenated analogs (e.g., compound 5, LogP ~3.9). However, this is lower than dioxolane-containing analogs (e.g., 65277-42-1, LogP ~4.5), which show superior membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?

  • Methodology : The compound’s core structure involves a piperazine ring linked to substituted aryl and imidazole groups. A feasible route involves:

Stepwise coupling : React 2,4-dichlorophenyl methanone intermediates with a pre-synthesized 4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazine derivative under nucleophilic acyl substitution conditions (e.g., DMF, K₂CO₃, 80°C) .

Microwave-assisted synthesis : For time efficiency, microwave irradiation (e.g., 150 W, 30 min) can enhance coupling yields compared to conventional heating .

  • Analytical validation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the hydrochloride salt form of this compound?

  • Structural confirmation :

  • X-ray crystallography : Resolve crystal structure to confirm protonation sites on the piperazine nitrogen and chloride counterion .
  • Spectroscopy : Use ¹H/¹³C NMR to verify imidazole and aryl proton environments. FT-IR can identify carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–H, ~2500 cm⁻¹) stretches .
    • Salt stability : Perform thermogravimetric analysis (TGA) to assess dehydration/degradation temperatures .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antifungal screening : Test against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values to fluconazole .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) to explore CNS activity, given the piperazine moiety’s affinity for neurotransmitter receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antifungal efficacy?

  • Modification strategies :

  • Imidazole substitution : Replace 2-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane penetration .
  • Piperazine linker : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate steric effects and receptor selectivity .
    • Data analysis : Use multivariate regression models to correlate logP, polar surface area, and MIC values across derivatives .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case example : If antifungal activity varies across studies:

Standardize assays : Ensure consistent inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (48–72 hrs) .

Check salt dissociation : Measure free base vs. hydrochloride solubility in assay media (e.g., RPMI-1640) via LC-MS .

Synergistic effects : Test combinations with azoles (e.g., ketoconazole) to identify potentiating interactions .

Q. How can environmental persistence and degradation pathways be assessed for this compound?

  • Experimental design :

Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4) and monitor photolysis via HPLC-MS. Identify breakdown products (e.g., dehalogenated imidazoles) .

Biotic degradation : Use soil microcosms spiked with ¹⁴C-labeled compound. Track mineralization (¹⁴CO₂ evolution) and bound residues over 60 days .

  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr EC₅₀) and algae (72-hr growth inhibition) .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process optimization :

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce byproducts .
  • Catalysis : Use Pd/C or Ni catalysts for selective imidazole-aryl coupling, minimizing side reactions .
    • Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) for >98% purity .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • In silico tools :

  • ADMET prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (CNS MPO score), and CYP450 inhibition .
  • Molecular docking : Simulate binding to fungal CYP51 (PDB: 5TZ1) to rationalize antifungal activity .

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